N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, commonly known as BQCA, is a potent and selective allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by scientists at the University of California, San Francisco in 2002 and has since been used extensively in scientific research.
Mécanisme D'action
BQCA is an allosteric modulator of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide, meaning it binds to a site on the receptor that is separate from the site where its natural ligand, glutamate, binds. This binding causes a conformational change in the receptor that enhances its response to glutamate, leading to increased signaling downstream.
Biochemical and Physiological Effects:
BQCA has been shown to have a number of biochemical and physiological effects related to its modulation of this compound. For example, it has been shown to enhance synaptic plasticity in the hippocampus, a brain region involved in learning and memory. It has also been shown to reduce pain sensitivity in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BQCA in lab experiments is its high potency and selectivity for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide. This allows researchers to specifically target this receptor without affecting other receptors or signaling pathways. However, one limitation is that BQCA is relatively expensive and may not be readily available in all labs.
Orientations Futures
There are several potential future directions for research involving BQCA. One area of interest is its potential as a therapeutic agent for disorders such as chronic pain or cognitive impairment. Another area of interest is its potential as a tool for studying the role of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide in various disease states, such as Alzheimer's disease or epilepsy. Additionally, there is ongoing research into the development of new allosteric modulators of this compound with improved pharmacological properties compared to BQCA.
Méthodes De Synthèse
The synthesis of BQCA involves several steps, starting with the preparation of 6-bromo-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with benzylamine to form the corresponding benzylamino derivative. The resulting compound is then subjected to a series of reactions involving cyanogen bromide and acetic anhydride to yield the final product, BQCA.
Applications De Recherche Scientifique
BQCA has been widely used in scientific research as a tool to study the function of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide. This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and motor coordination. By selectively modulating the activity of this receptor, researchers can gain insights into its role in these processes and potentially develop new treatments for related disorders.
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c25-15-17-6-8-19(9-7-17)24(29)26-21-11-12-22-20(14-21)10-13-23(28)27(22)16-18-4-2-1-3-5-18/h1-9,11-12,14H,10,13,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOMOIHISYVVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.